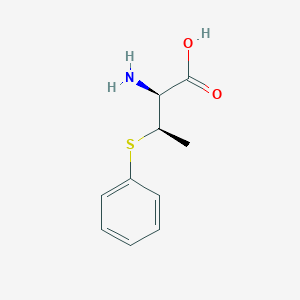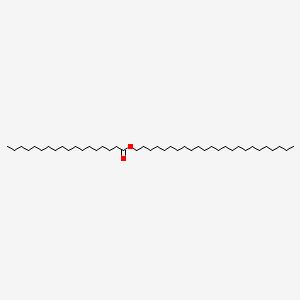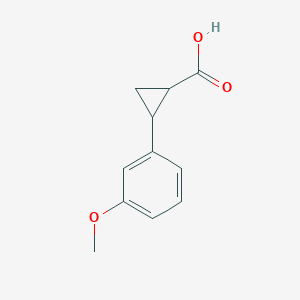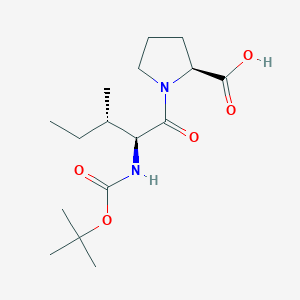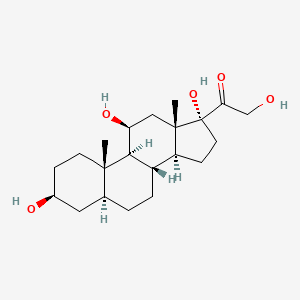
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3b-Allotetrahydrocortisol, also known as reichstein's substance V, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. 3b-Allotetrahydrocortisol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3b-Allotetrahydrocortisol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3b-allotetrahydrocortisol is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Steroid Metabolism and Sex Inversion in Fish
The compound plays a role in steroid metabolism, especially in the context of sex inversion in fish. A study on the grouper (Epinephelus coioides) revealed that during 17alpha-methyltestosterone-induced female-to-male sex inversion, there's a shift in steroidogenic enzyme activities. This shift leads to the synthesis of metabolites like 5beta-pregnan-3beta,17alpha,20beta,21alpha-tetrol, potentially involved in regulating sex inversion (Lee, Lam, & Tan, 2002).
Liver Metabolism of Corticosteroids
Another aspect of its application is in understanding corticosteroid metabolism in the liver. Research dating back to 1954 identified metabolites like allopregnan-3β,17α,20β,21-tetrol-11-one during the metabolism of cortisone in rat liver, shedding light on corticosteroid pathways in the liver (Caspi & Hechter, 1954).
Synthesis of Labeled Steroids for Metabolism Studies
The synthesis of deuterium-labeled tetrahydrocortisol, including compounds like 3alpha,11beta,17alpha,21-tetrahydroxy-5beta-pregnan-20-one, has been crucial for studying cortisol metabolism in humans. This research provides insights into steroid metabolism and its implications for various physiological processes (Furuta et al., 1999).
Neurosteroid Modulation and GABA Receptors
The compound also has significance in neuroscience, particularly in modulating the effect of GABA on the GABA-A receptor. A study highlighted the role of neurosteroids like allopregnane-3beta,11beta,17alpha,21-tetrol-20-one in potentially countering the negative action of allopregnanolone, a related neurosteroid, suggesting their potential as pharmacological agents (Strömberg et al., 2006).
Therapeutic Potential in Neurogenesis and Alzheimer's Disease
Research has also explored its therapeutic potential in promoting neurogenesis, particularly in the context of Alzheimer's disease. Allopregnanolone, a related compound, has been shown to significantly increase the proliferation of neuroprogenitor cells, suggesting that allopregnane-3beta,11beta,17alpha,21-tetrol-20-one and its derivatives could be beneficial in neuroregenerative therapies (Brinton & Wang, 2006).
Propiedades
Número CAS |
651-43-4 |
|---|---|
Nombre del producto |
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one |
Fórmula molecular |
C21H34O5 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-hydroxy-1-[(3S,5S,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
AODPIQQILQLWGS-VSJLKEFSSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
melting_point |
244.5 °C 215°C |
Otros números CAS |
651-43-4 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



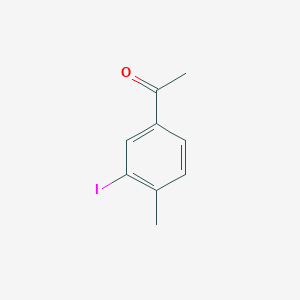
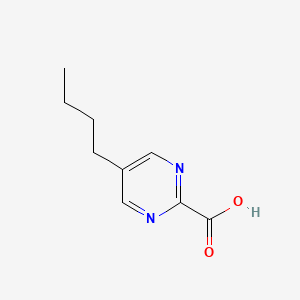
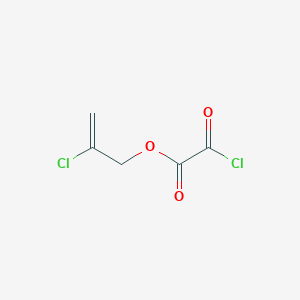
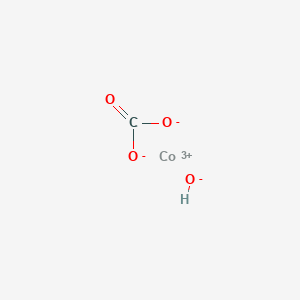
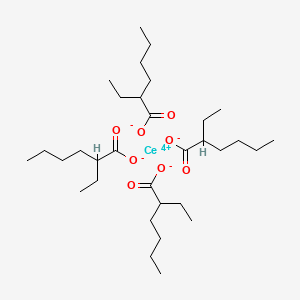
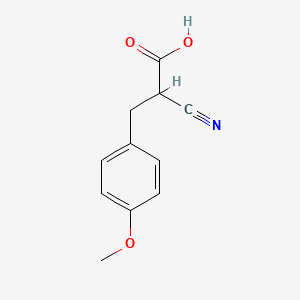
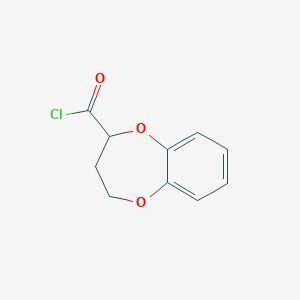
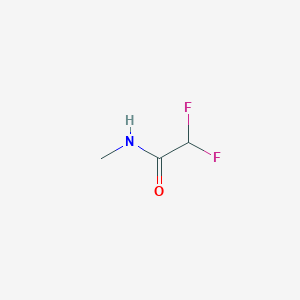

![4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1626640.png)
